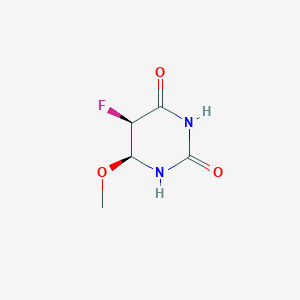
(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a diazinane ring, which contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione typically involves the use of specific starting materials and reagents under controlled conditions. One common synthetic route includes the reaction of a suitable diazinane precursor with fluorinating agents and methoxylating reagents. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions
(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
(5R,6S)-6-Acetoxyhexadecan-5-olide: Known for its biological activity and use in pheromone synthesis.
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one: Studied for its potential therapeutic applications.
(3AR,5R,6S,6aR)-6-(benzyloxy)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole: Investigated for its nematicidal and antifungal properties.
Uniqueness
(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of fluorine and methoxy groups, which impart distinct chemical and biological properties
特性
CAS番号 |
154121-06-9 |
|---|---|
分子式 |
C5H7FN2O3 |
分子量 |
162.12 g/mol |
IUPAC名 |
(5R,6S)-5-fluoro-6-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h2,4H,1H3,(H2,7,8,9,10)/t2-,4-/m0/s1 |
InChIキー |
KLZMCSZRWICXBK-OKKQSCSOSA-N |
SMILES |
COC1C(C(=O)NC(=O)N1)F |
異性体SMILES |
CO[C@H]1[C@H](C(=O)NC(=O)N1)F |
正規SMILES |
COC1C(C(=O)NC(=O)N1)F |
同義語 |
2,4(1H,3H)-Pyrimidinedione,5-fluorodihydro-6-methoxy-,cis-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















